Ethyl 3-hydroxy-4-methoxybenzoate chemical properties
Ethyl 3-hydroxy-4-methoxybenzoate chemical properties
Technical Whitepaper: Ethyl 3-hydroxy-4-methoxybenzoate Synonyms: Ethyl Isovanillate; 3-Hydroxy-4-methoxybenzoic acid ethyl ester CAS Registry Number: 148527-38-2 (Isomer specific)
Abstract
Ethyl 3-hydroxy-4-methoxybenzoate (Ethyl Isovanillate) is a structural isomer of the widely utilized flavoring agent ethyl vanillate. While its isomer is ubiquitous in food chemistry, ethyl isovanillate occupies a specialized niche in medicinal chemistry as a pharmacophore for tyrosinase inhibition and a precursor in the synthesis of complex benzothiazole and stilbene derivatives. This guide details the physicochemical profile, validated synthetic protocols, and structural characterization of this compound, emphasizing the critical regio-chemical distinctions that define its reactivity and biological efficacy.
Chemical Identity & Physicochemical Profile
The distinction between ethyl isovanillate and ethyl vanillate lies in the transposition of the hydroxyl (-OH) and methoxy (-OCH₃) substituents on the benzene ring. This "iso" arrangement significantly alters the molecule's hydrogen-bonding capacity and lipophilic interactions within enzyme active sites.
| Property | Specification | Technical Note |
| IUPAC Name | Ethyl 3-hydroxy-4-methoxybenzoate | Regio-isomer of Ethyl 4-hydroxy-3-methoxybenzoate |
| Molecular Formula | C₁₀H₁₂O₄ | - |
| Molecular Weight | 196.20 g/mol | - |
| Physical State | Crystalline Solid | Typically white to off-white needles |
| Solubility | Soluble in EtOH, DMSO, EtOAc | Limited solubility in water; lipophilic nature facilitates membrane permeability |
| LogP (Predicted) | ~2.1 | Optimal range for oral bioavailability (Lipinski’s Rule of 5) |
| pKa (Phenolic OH) | ~8.5 - 9.0 | The 3-OH is less acidic than the 4-OH of vanillate due to lack of direct conjugation with the ester carbonyl |
| H-Bond Donors | 1 (Phenolic OH) | Critical for active site recognition (e.g., Serine residues) |
| H-Bond Acceptors | 4 | Ester carbonyl + ether oxygen |
Synthetic Routes & Process Optimization
The synthesis of ethyl isovanillate is primarily achieved via Fischer esterification. Unlike base-catalyzed alkylation, which can lead to competitive etherification of the phenol, acid-catalyzed esterification ensures selectivity for the carboxyl group.
Protocol: Acid-Catalyzed Fischer Esterification
Objective: Selective ethylation of the carboxylic acid moiety of isovanillic acid without protecting the phenolic hydroxyl.
Reagents:
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Precursor: Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) [CAS: 645-08-9]
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Solvent/Reactant: Anhydrous Ethanol (Excess)
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Catalyst: Conc. Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
Step-by-Step Methodology:
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Dissolution: Charge a round-bottom flask with Isovanillic acid (1.0 eq) and Anhydrous Ethanol (10-15 eq).
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Catalysis: Add Conc. H₂SO₄ (0.1 eq) dropwise at 0°C to prevent immediate exotherm-induced degradation.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
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Process Control: Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). Product will show a higher R_f than the acid precursor.
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Workup:
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Concentrate the reaction mixture under reduced pressure to remove excess ethanol.
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Dilute residue with Ethyl Acetate (EtOAc).[1]
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Wash with sat. NaHCO₃ (to remove unreacted acid and neutralize catalyst).
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Wash with Brine, dry over anhydrous Na₂SO₄.
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Purification: Recrystallize from minimal hot ethanol or purify via silica gel column chromatography if high purity (>99%) is required for biological assays.
Synthesis Workflow Diagram
Caption: Figure 1. Acid-catalyzed Fischer esterification workflow for the selective synthesis of Ethyl Isovanillate.
Structural Characterization
Accurate identification requires distinguishing the 3-hydroxy-4-methoxy pattern from the 4-hydroxy-3-methoxy (vanillate) isomer.
Nuclear Magnetic Resonance (NMR) Analysis
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¹H NMR (400 MHz, CDCl₃):
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δ 1.38 (t, 3H): Methyl protons of the ethyl ester (-CH₂CH ₃).[2]
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δ 3.94 (s, 3H): Methoxy protons (-OCH ₃) at position 4. Note: In ethyl vanillate, this is at position 3.
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δ 4.35 (q, 2H): Methylene protons of the ethyl ester (-CH ₂CH₃).
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δ 5.70 (s, broad, 1H): Phenolic -OH at position 3 (D₂O exchangeable).
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δ 6.90 (d, 1H, J=8.5 Hz): Aromatic proton at C5 (Ortho to OMe).
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δ 7.55 (d, 1H, J=2.0 Hz): Aromatic proton at C2 (Ortho to Ester, Meta to OMe).
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δ 7.60 (dd, 1H, J=8.5, 2.0 Hz): Aromatic proton at C6.
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Differentiation Logic: The coupling constants are similar to ethyl vanillate, but the chemical shift environment of the phenolic proton and the specific NOE (Nuclear Overhauser Effect) interactions between the OMe and adjacent aromatic protons confirm the regio-isomerism.
Reactivity & Pharmacophore Potential
Ethyl isovanillate serves as a "privileged scaffold" in drug design. The 3-hydroxy group is a versatile handle for further functionalization, while the ester moiety can act as a prodrug element or a hydrogen bond acceptor.
Key Reactivity Pathways:
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O-Alkylation (Etherification): The phenolic OH at C3 is nucleophilic. Under basic conditions (K₂CO₃/DMF), it reacts with alkyl halides. This is used to synthesize Isovanillic acid derivatives with extended lipophilic chains.
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Electrophilic Aromatic Substitution: The C2 and C6 positions are activated by the electron-donating OH and OMe groups, allowing for halogenation or nitration, useful in creating precursors for benzoxazoles.
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Hydrolysis: The ethyl ester can be hydrolyzed back to the acid by esterases in vivo, releasing the free acid which may have different biological targets.
Pharmacophore Mapping Diagram
Caption: Figure 2. Pharmacophore map illustrating the functional roles of substituents in biological interactions.
Biological Applications: Tyrosinase Inhibition
Research indicates that isovanillyl esters exhibit distinct inhibitory kinetics compared to vanillyl esters against tyrosinase, the rate-limiting enzyme in melanogenesis.
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Mechanism: The phenolic hydroxyl group coordinates with the binuclear copper active site of tyrosinase. The position of the OH (meta vs. para relative to the ester) alters the binding angle.
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Efficacy: Studies on benzoate esters suggest that while the 4-OH (vanillate) mimics tyrosine (the natural substrate), the 3-OH (isovanillate) can induce conformational changes or bind to allosteric sites, often acting as a mixed-type inhibitor.
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Application: Used in the development of skin-whitening agents and anti-melanoma therapeutics where competitive inhibition of melanin synthesis is required without the cytotoxicity associated with hydroquinone.[3]
References
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PubChem. (2025).[4] Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4.[4] National Library of Medicine. [Link]
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Ha, Y. M., et al. (2018). In vitro and in vivo evidence of tyrosinase inhibitory activity of synthesized benzylidene derivatives. Experimental Dermatology. (Contextual citation for isovanillyl SAR). [Link]
